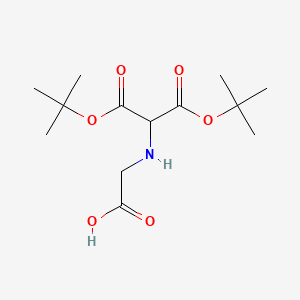
(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Bis-tert-butoxycarbonylmethylamino)acetic acid is a compound that features prominently in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Bis-tert-butoxycarbonylmethylamino)acetic acid typically involves the reaction of tert-butyl chloroformate with amino acids or amines in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the Boc-protected amino acid .
Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反应分析
Types of Reactions: (Bis-tert-butoxycarbonylmethylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Acidic conditions using trifluoroacetic acid for Boc group removal.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学研究应用
(Bis-tert-butoxycarbonylmethylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes .
作用机制
The mechanism of action of (Bis-tert-butoxycarbonylmethylamino)acetic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
相似化合物的比较
tert-Butyloxycarbonyl-protected amino acids: These compounds also use the Boc group for protection.
Fmoc-protected amino acids: Another common protecting group used in peptide synthesis.
Cbz-protected amino acids: Benzyl carbamate is another protecting group used in organic synthesis
Uniqueness: (Bis-tert-butoxycarbonylmethylamino)acetic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic reactions. This dual protection is particularly useful in complex peptide synthesis where multiple amino groups need to be protected .
属性
分子式 |
C13H23NO6 |
|---|---|
分子量 |
289.32 g/mol |
IUPAC 名称 |
2-[[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)9(14-7-8(15)16)11(18)20-13(4,5)6/h9,14H,7H2,1-6H3,(H,15,16) |
InChI 键 |
YPOPDWLICAWSKZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















